molecular formula C9H10FNO2 B3040170 2-((4-Fluorophenyl)amino)propanoic acid CAS No. 16583-82-7

2-((4-Fluorophenyl)amino)propanoic acid

Cat. No.: B3040170
CAS No.: 16583-82-7
M. Wt: 183.18 g/mol
InChI Key: LSUMRSDDJQOTNQ-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)amino)propanoic acid (CAS 1039620-35-3) is an organic compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . This specific (S)-enantiomer is characterized by its propanoic acid backbone substituted with a (4-fluorophenyl)amino group . While specific biological data for this exact compound is limited in public sources, compounds featuring the 4-fluorophenylamino motif are of significant interest in medicinal chemistry and chemical biology research. They are frequently explored as key synthetic intermediates or scaffolds in the development of novel bioactive molecules . For instance, structurally related derivatives containing fluorophenyl groups have been investigated as potential scaffolds for developing novel anticancer candidates targeting specific proteins like SIRT2 and EGFR . Other research areas include the incorporation of similar fluorinated anilines into molecules evaluated for antioxidant and anticancer activities . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoroanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-6(9(12)13)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUMRSDDJQOTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312696
Record name N-(4-Fluorophenyl)alanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16583-82-7
Record name N-(4-Fluorophenyl)alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16583-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluorophenyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 2 4 Fluorophenyl Amino Propanoic Acid

Stereoselective Synthesis of Enantiopure 2-((4-Fluorophenyl)amino)propanoic Acid

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods to synthesize specific enantiomers of this compound is crucial. Three primary strategies have been explored: asymmetric catalysis, the use of chiral auxiliaries, and enzymatic synthesis.

Asymmetric Catalytic Approaches

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. umontreal.ca For the synthesis of N-aryl amino acids like this compound, transition-metal-catalyzed cross-coupling reactions are a prominent method. One such approach involves the palladium-catalyzed coupling between a chiral alanine (B10760859) derivative and an aryl halide, such as 4-fluorobromobenzene. vulcanchem.com The success of these reactions hinges on the careful optimization of parameters to maximize yield and stereochemical fidelity while minimizing side reactions like racemization. vulcanchem.com

Table 1: Example Parameters for Palladium-Catalyzed Cross-Coupling Synthesis

ParameterOptimal RangeTypical Yield (%)Potential Side Products
Catalyst (e.g., Pd(PPh₃)₄)5–10 mol%65–75Dehalogenated byproducts
Temperature80–100°C70Diaryl zinc species
SolventTetrahydrofuran (THF)68Oligomerized starting materials

This table illustrates typical optimization parameters for Negishi cross-coupling reactions as described for analogous compounds. vulcanchem.com

Another catalytic strategy involves the asymmetric hydrogenation of a prochiral enamine precursor. Chiral phosphine (B1218219) ligands complexed with rhodium or ruthenium are often employed to achieve high enantioselectivity in such reductions.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliary-mediated synthesis is a reliable method for controlling stereochemistry. In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. mdpi.comnih.gov

A common strategy involves the alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, a Schiff base formed between glycine and a chiral auxiliary, such as one derived from proline, can be complexed to a metal like Ni(II). mdpi.comnih.govtcichemicals.com This complex creates a rigid structure that directs the diastereoselective alkylation of the alpha-carbon. Subsequent hydrolysis removes the chiral auxiliary and the metal, yielding the enantiomerically enriched amino acid. mdpi.comnih.gov Evans oxazolidinone auxiliaries have also been successfully used in the synthesis of other fluorinated amino acids and represent a viable alternative. lookchem.com

Table 2: Common Chiral Auxiliaries for Asymmetric Amino Acid Synthesis

Chiral Auxiliary TypeExampleTypical ReactionKey Feature
Proline-derived Schiff Base(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamideDiastereoselective alkylation of a Ni(II) complexRecyclable auxiliary. mdpi.comtcichemicals.com
OxazolidinonesEvans AuxiliariesDiastereoselective alkylation or azidationWell-established with predictable stereochemical outcomes. lookchem.com
Sulfinamidestert-ButanesulfinamideAddition to iminesVersatile and effective for the synthesis of amines and amino acids. bioorganica.com.ua

Enzymatic Synthesis Strategies

Enzymes offer high selectivity and operate under mild reaction conditions, making them attractive catalysts for stereoselective synthesis. nih.gov For producing enantiopure this compound, two main enzymatic approaches are particularly relevant: kinetic resolution and asymmetric synthesis.

Kinetic resolution involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate. Lipases and acylases are commonly used for this purpose. For example, a lipase (B570770) can selectively hydrolyze the ester of one enantiomer of racemic this compound methyl ester, leaving the other enantiomeric ester unreacted. This method can achieve high enantiomeric excess (>98%), though it is limited to a theoretical maximum yield of 50% for the desired enantiomer. vulcanchem.com

Asymmetric synthesis using enzymes can involve transaminases, which catalyze the transfer of an amino group from a donor molecule to a keto acid precursor, such as 2-oxo-3-(4-fluorophenyl)propanoic acid, to form the desired chiral amino acid with high enantiopurity. nih.gov

Table 3: Comparison of Enzymatic Synthesis Strategies

StrategyEnzyme ClassPrincipleAdvantagesDisadvantages
Kinetic ResolutionLipases, AcylasesSelective transformation of one enantiomer in a racemic mixHigh enantioselectivity (>98% ee). vulcanchem.comMaximum 50% theoretical yield.
Asymmetric SynthesisTransaminasesAsymmetric amination of a prochiral keto-acidHigh theoretical yield (up to 100%); high enantioselectivity.Requires specific keto-acid substrate. nih.gov

Functional Group Interconversions on the Propanoic Acid Moiety

Once enantiopure this compound is synthesized, its functional groups can be modified to create derivatives for various applications, such as conjugation to biomolecules or incorporation into larger chemical scaffolds.

Carboxylic Acid Derivatization for Conjugation Studies

The carboxylic acid group is a versatile handle for chemical modification. ub.edu It can be activated and reacted with a variety of nucleophiles to form stable linkages. For conjugation studies, this typically involves forming amides, esters, or hydrazides. thermofisher.com

The most common method involves activating the carboxylic acid with a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC). thermofisher.comnih.gov The activated intermediate can then react with a primary or secondary amine to form a stable amide bond. This is a standard method for coupling amino acids to peptides or amine-functionalized surfaces. Similarly, reaction with alcohols or hydrazines yields esters or acyl hydrazides, respectively. The inclusion of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) in the reaction can improve coupling efficiency by forming a more stable active ester intermediate. thermofisher.com

Table 4: Reagents for Carboxylic Acid Derivatization

Reagent ClassExample ReagentResulting Functional GroupApplication
CarbodiimidesEDAC, DCCAmide, EsterPeptide synthesis, bioconjugation. thermofisher.comnih.gov
Alkyl Halides4'-Bromophenacyl triflatePhenacyl EsterHPLC analysis with UV detection. nih.gov
Hydrazines2-Nitrophenylhydrazine (2-NPH)Acyl HydrazideDerivatization for HPLC-DAD analysis. google.com
Fluorescent Labels5-(Bromomethyl)fluoresceinFluorescent EsterFluorescent labeling for imaging or detection. thermofisher.com

Modification of the Alpha-Amino Group

The secondary amine in the alpha position also offers opportunities for functionalization. While less nucleophilic than a primary amine, it can still undergo several important chemical transformations.

Acylation is a common modification, involving the reaction of the amino group with an acyl chloride or anhydride (B1165640) to form an N-acyl derivative (a tertiary amide). This transformation can be used to introduce a wide range of functional groups or protecting groups. Another key reaction is sulfonylation, where the amine reacts with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base to form a stable sulfonamide.

Alkylation of the secondary amine can also be achieved, though it may be more challenging and require specific conditions to avoid over-alkylation or side reactions. These modifications can fundamentally alter the chemical properties of the parent molecule, influencing its conformation, polarity, and ability to participate in hydrogen bonding.

Table 5: Typical Reactions for the Alpha-Amino Group

Reaction TypeReagentResulting Functional GroupPurpose
AcylationAcetyl chloride, Acetic anhydrideTertiary AmideIntroduction of acyl groups, N-protection.
SulfonylationTosyl chloride, Mesyl chlorideSulfonamideIncrease stability, alter electronic properties.
AlkylationAlkyl halides (e.g., Methyl iodide)Tertiary AmineIntroduction of alkyl substituents.

Modifications of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group is a key pharmacophore whose properties can be fine-tuned through various chemical reactions. Its electronic nature, influenced by both the activating amino group and the deactivating fluoro group, dictates the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental strategy for introducing new functional groups onto the aromatic ring of this compound. The outcome of these reactions is governed by the directing effects of the existing substituents: the secondary amino group (-NH-) and the fluorine atom (-F).

The amino group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions. rsc.orgwikipedia.org Conversely, the fluorine atom is a deactivating substituent but also an ortho, para-director. youtube.com In this molecule, the position para to the amino group is occupied by the fluorine atom. Therefore, the strong activating effect of the amino group will predominantly direct electrophilic substitution to the positions ortho to it (positions 3 and 5 of the phenyl ring).

To prevent potential complications such as polysubstitution or side reactions due to the basicity of the amino group, it can be protected as an N-acyl derivative (e.g., an acetanilide). libretexts.org This protection moderates the activating influence of the amino group, allowing for more controlled substitutions. libretexts.org

ReactionReagentsElectrophileExpected Major Product(s)
NitrationHNO₃ / H₂SO₄NO₂⁺ (Nitronium ion)2-((3-Nitro-4-fluorophenyl)amino)propanoic acid
HalogenationBr₂ / FeBr₃Br⁺2-((3-Bromo-4-fluorophenyl)amino)propanoic acid
SulfonationFuming H₂SO₄SO₃2-((3-Sulfonyl-4-fluorophenyl)amino)propanoic acid
Friedel-Crafts AcylationRCOCl / AlCl₃RCO⁺ (Acylium ion)2-((3-Acyl-4-fluorophenyl)amino)propanoic acid

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions offer a versatile and powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds, enabling significant modifications to the 4-fluorophenyl moiety. These methods are central to modern synthetic chemistry for their functional group tolerance and broad applicability. wikipedia.orgnumberanalytics.com

The Buchwald-Hartwig amination, for instance, is a cornerstone reaction for forming C-N bonds and is directly relevant to the synthesis of the parent compound from an aryl halide and an amino acid derivative. wikipedia.orglibretexts.org Beyond the synthesis of the core structure, these methodologies can be applied to introduce further diversity. For example, by starting with a di-halogenated fluorophenyl precursor, selective cross-coupling reactions such as the Suzuki-Miyaura or Heck reactions can be employed to append new aryl, vinyl, or alkyl groups. acs.orgresearchgate.net

Recent advancements have also focused on the direct C-H activation of N-aryl amino acids, which circumvents the need for pre-functionalized starting materials. acs.orgrhhz.netglobethesis.com These methods, often employing specialized directing groups and ligands, allow for the direct arylation or functionalization of C-H bonds on the phenyl ring. nih.govacs.org

Reaction TypeCoupling PartnersCatalyst System (Example)Bond Formed
Buchwald-Hartwig AminationAryl Halide + AminePd(OAc)₂ / X-Phos / KOt-BuAryl C-N
Suzuki-Miyaura CouplingAryl Halide + Boronic AcidPd(PPh₃)₄ / BaseAryl C-C
Heck CouplingAryl Halide + AlkenePd(OAc)₂ / P(o-tolyl)₃Aryl C-C (vinyl)
C-H ArylationN-Aryl Amino Acid + Aryl HalidePd(OAc)₂ / Pyridine LigandAryl C-C

Design and Synthesis of this compound Analogues and Prodrugs

The creation of analogues and prodrugs is a critical strategy in drug discovery to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.

Structural Diversification Strategies

Structural diversification of this compound can be achieved by modifying its three main components: the 4-fluorophenyl ring, the amino linker, and the propanoic acid chain.

Phenyl Ring Modification: As detailed in section 2.3, electrophilic substitution and palladium-catalyzed cross-coupling provide routes to a wide array of substituted phenyl analogues. mdpi.comnih.gov

Amino Linker Modification: The secondary amine can be N-alkylated or N-acylated to introduce new functional groups.

Propanoic Acid Modification: The carboxylic acid is a versatile handle for diversification. It can be converted into esters, amides, or hydrazides, or it can be reduced to the corresponding alcohol. For instance, coupling the carboxylic acid with various amines or amino acids leads to a library of amide derivatives with diverse properties.

These strategies allow for the systematic exploration of the chemical space around the core scaffold to identify derivatives with enhanced biological activity or improved physicochemical properties.

Bioconjugation Techniques

Bioconjugation involves linking the molecule to another chemical moiety, such as an amino acid, peptide, or polymer, often to create a prodrug. nih.govnih.gov A prodrug is an inactive or less active derivative that is converted into the active parent drug in vivo. researchgate.net This approach is widely used to overcome challenges like poor solubility, low permeability, and rapid metabolism. tandfonline.com

For this compound, the carboxylic acid group is an ideal point for creating ester- or amide-linked prodrugs. Conjugating it with another amino acid (e.g., valine or glycine) can enhance its absorption by hijacking endogenous amino acid or peptide transporters, such as PEPT1, which are highly expressed in the intestine. nih.govmdpi.com This strategy has been successfully employed for drugs like valacyclovir (B1662844) and midodrine (B238276) to significantly improve their oral bioavailability. tandfonline.com

PromoietiesConjugation SitePotential AdvantageExample Drug
Amino Acids (e.g., Valine, Glycine)Carboxylic Acid (Ester Linkage)Improved absorption via peptide transporters (PEPT1)Valacyclovir
Peptides (e.g., Dipeptides)Carboxylic Acid (Amide Linkage)Targeted delivery, enhanced stabilityZoptarelin Doxorubicin
Alcohols (e.g., Ethanol)Carboxylic Acid (Ester Linkage)Increased lipophilicity, improved membrane permeabilityOseltamivir

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly manufacturing processes.

One key green chemistry strategy is the use of biocatalysis. Enzymes can perform reactions with high chemo-, regio-, and enantioselectivity under mild conditions (e.g., aqueous media, ambient temperature). For chiral molecules like this compound, enzymatic kinetic resolution is a powerful technique. researchgate.net Lipases, for example, can be used to selectively acylate or hydrolyze one enantiomer from a racemic mixture, yielding the desired enantiomerically pure product. While potentially costly, immobilization of the enzyme can enhance its stability and reusability, improving the economic viability of the process. frontiersin.org

Other green approaches include:

Use of Greener Solvents: Replacing hazardous organic solvents like chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or supercritical CO₂. Some syntheses have utilized solvents like cyclohexane, which can be recycled.

Catalysis: Employing catalytic reagents instead of stoichiometric ones to minimize waste. The palladium-catalyzed reactions discussed earlier are examples of this principle, as only a small amount of catalyst is needed.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Continuous Flow Chemistry: Utilizing continuous flow reactors can improve safety, efficiency, and scalability. frontiersin.org This technology allows for precise control over reaction parameters, often leading to higher yields and shorter reaction times compared to traditional batch processing. frontiersin.org

The application of phenylalanine ammonia (B1221849) lyases (PALs) for the amination of cinnamic acids to produce phenylalanine analogues is another promising biocatalytic route that aligns with green chemistry principles. frontiersin.org

Mechanistic Investigations of Chemical Reactions Involving 2 4 Fluorophenyl Amino Propanoic Acid

Kinetic and Thermodynamic Profiling of Synthetic Pathways

The formation of 2-((4-fluorophenyl)amino)propanoic acid, a derivative of alanine (B10760859), is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction typically involves the coupling of an aryl halide (e.g., 4-fluoroiodobenzene or 4-fluorobromobenzene) with alanine or its ester derivatives. The kinetic and thermodynamic parameters of these reactions are crucial for understanding reaction rates and feasibility.

While specific experimental kinetic data for the direct synthesis of this compound is not extensively documented in publicly available literature, insights can be drawn from studies on analogous systems, such as the palladium-catalyzed amination of fluoroalkylamines. In such systems, the turnover-limiting step has been identified as the reductive elimination to form the C–N bond. nih.gov This suggests that the electronic properties of both the aryl halide and the amine play a significant role in the reaction kinetics. The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle.

Table 1: Postulated Kinetic and Thermodynamic Parameters for the Synthesis of this compound

ParameterPostulated Value/CharacteristicSignificance
Rate-Determining Step Reductive EliminationThe final step in the catalytic cycle where the C-N bond is formed and the product is released from the palladium center often has the highest energy barrier.
Reaction Order Typically first-order with respect to the aryl halide and the palladium catalyst. The order with respect to the amine can be more complex and may vary depending on the reaction conditions and the specific ligand used.Understanding the dependence of the reaction rate on the concentration of each reactant is essential for process optimization.
Activation Energy (Ea) Expected to be in the range of 15-25 kcal/mol for the overall reaction, based on related Buchwald-Hartwig aminations.A lower activation energy leads to a faster reaction rate at a given temperature.
Enthalpy of Reaction (ΔH) The overall reaction is generally exothermic, favoring product formation.A negative enthalpy change indicates that the reaction releases heat and is thermodynamically favorable.
Entropy of Reaction (ΔS) The change in entropy is typically small for this type of coupling reaction.The organization of the system does not change drastically, as two reactant molecules combine to form one product molecule and a salt byproduct.

Note: The values in this table are based on general principles of Buchwald-Hartwig amination and related computational studies, as specific experimental data for the target molecule is limited.

Elucidation of Reaction Intermediates

The catalytic cycle of the Buchwald-Hartwig amination involves several key palladium-containing intermediates. The direct observation and characterization of these transient species are challenging but crucial for a complete mechanistic understanding.

The generally accepted catalytic cycle begins with a Pd(0) species, which undergoes oxidative addition with the aryl halide (4-fluoro-iodobenzene) to form a Pd(II)-aryl-halide intermediate. This is followed by coordination of the amino acid (alanine) and subsequent deprotonation by a base to form a Pd(II)-amido complex. The final step is reductive elimination , which forms the desired C-N bond of this compound and regenerates the Pd(0) catalyst.

Spectroscopic techniques and computational modeling are instrumental in identifying these intermediates. For instance, in related palladium-catalyzed aminations, the catalyst resting state has been identified as a phenoxide complex when a phenoxide base is used. nih.gov This highlights the important role of the base not only in deprotonation but also in the composition of the catalytically active species.

DFT calculations provide detailed geometric and electronic structures of the intermediates and transition states along the reaction pathway. These studies can predict the relative stabilities of different intermediates and the energy barriers for their interconversion, offering a molecular-level picture of the reaction mechanism. For example, computational studies on the arylation of amino acids have helped to rationalize the regioselectivity of C-H activation processes, which can be a competing pathway.

Biological Activity and Pharmacological Profiling of 2 4 Fluorophenyl Amino Propanoic Acid and Its Derivatives

Cellular Biochemistry and Physiological Impact

Impact on Cellular Metabolism

The direct impact of 2-((4-Fluorophenyl)amino)propanoic acid on cellular metabolism is an area that requires more specific investigation. However, research on structurally related compounds, such as β-alanine, offers some insights into potential metabolic effects. Studies on β-alanine have shown that it can influence cellular energetics. For instance, treatment of C2C12 myotubes with β-alanine led to an increase in cellular oxygen consumption and elevated expression of proteins associated with improved oxidative metabolism. nih.gov These proteins include peroxisome proliferator-activated receptor β/δ (PPARβ/δ) and mitochondrial transcription factor a (TFAM), which resulted in increased mitochondrial content. nih.gov

Furthermore, β-alanine supplementation has been linked to enhanced muscle carnosine synthesis, which plays a role in buffering pH changes during intense exercise. nih.gov This can delay the accumulation of lactate. nih.gov While these findings relate to β-alanine, they suggest that N-aryl substituted β-amino acids like this compound could potentially interact with metabolic pathways, though specific studies are needed to confirm this.

Role in Neurotransmission and Central Nervous System Function

The specific role of this compound in neurotransmission and central nervous system (CNS) function has not been extensively elucidated. However, the chemical structure of this compound, being a derivative of an amino acid, suggests potential for interaction with neurological pathways. Amino acids are fundamental to neurotransmission, acting as neurotransmitters themselves or as precursors to neurotransmitters. ontosight.ai

General research on related molecules provides some context. For example, propionic acid, a short-chain fatty acid, is known to have various effects on the brain and has been associated with certain neurological conditions when present in high levels. nih.govfrontiersin.org Additionally, β-alanine, a structural component of the compound , can increase carnosine levels in the brain, which is suggested to have neuroprotective effects. nih.govmdpi.com The presence of a fluorine atom in this compound is also significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance the ability of molecules to cross the blood-brain barrier.

Therapeutic Applications and Potential Pharmacodynamics

Anticancer Research and Antiproliferative Activity of Related Derivatives

Derivatives of N-aryl-β-alanine have demonstrated notable potential in anticancer research, exhibiting antiproliferative activity against various cancer cell lines. Studies on these compounds have explored their efficacy and mechanisms of action.

One area of investigation has been on N-aryl-β-alanine derivatives that show selective cytotoxicity towards cancer cells. This selective action is thought to occur by interfering with the metabolic role of alanine (B10760859), thereby disrupting the survival and growth of cancer cells. researchgate.net

Research on specific derivatives has provided more detailed insights. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer properties. Among these, compounds 12, 20, 21, 22, and 29 were found to reduce the viability of A549 non-small cell lung cancer cells by 50% and also suppressed cell migration in vitro. nih.gov These compounds also demonstrated favorable cytotoxicity profiles against noncancerous Vero cells. nih.gov

Another study focused on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives. Within this series, oxime derivatives 21 and 22, and carbohydrazides 25 and 26, showed significant antiproliferative effects against A549 cells, with their cytotoxic activity surpassing that of the standard chemotherapeutic agent cisplatin. researchgate.net These compounds were also effective against H69 small-cell lung carcinoma cells and the anthracycline-resistant H69AR cell line. researchgate.net

The following table summarizes the in vitro anticancer activity of selected N-aryl-β-alanine derivatives.

CompoundCell LineActivity
Compound 20 (a 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide))A549 (Non-small cell lung cancer)Reduced cell viability by 50% and suppressed cell migration
Compound 22 (an oxime derivative of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid)A549 (Non-small cell lung cancer)IC50 of 2.47 µM
Compound 21 (an oxime derivative of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid)A549 (Non-small cell lung cancer)IC50 of 5.42 µM
Cisplatin (Control)A549 (Non-small cell lung cancer)Higher IC50 than compounds 21 and 22

Anti-inflammatory Research

The anti-inflammatory potential of this compound derivatives is an emerging area of research. While direct studies on this specific compound are limited, investigations into related N-aryl-β-alanine derivatives suggest a possible role in modulating inflammatory responses.

The anti-inflammatory effects of β-alanine, a core component of the target molecule, have been linked to its role as a precursor to carnosine. Carnosine has been shown to have anti-inflammatory properties, and its levels can be increased through β-alanine supplementation. ksep-es.org Increased carnosine can lead to a reduction in inflammatory cytokines. ksep-es.org Studies have shown that β-alanine supplementation in soldiers undergoing intense military training led to an increase in the anti-inflammatory cytokine IL-10. nih.gov

Furthermore, research on other N-aryl-β-alanine derivatives has indicated a variety of biological activities, including anti-inflammatory effects. researchgate.net These findings suggest that the N-aryl-β-alanine scaffold is a promising starting point for the development of new anti-inflammatory agents. However, more specific research is needed to determine the anti-inflammatory activity and mechanisms of this compound and its direct derivatives.

Antimicrobial Properties (Antibacterial, Antifungal)

Derivatives of N-aryl-β-alanine have shown significant promise as antimicrobial agents, with activity against both bacteria and fungi, including multidrug-resistant strains. The incorporation of phenolic groups and various aromatic or heterocyclic substitutions on the N-substituted β-amino acid scaffold appears to be a key factor in their antimicrobial efficacy. researchgate.net

One study detailed the synthesis and in vitro antimicrobial activity of novel N-substituted β-amino acid derivatives with a 2-hydroxyphenyl core. These compounds exhibited promising activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 4 to 128 µg/mL. researchgate.net

Another comprehensive study focused on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and their activity against ESKAPE group bacteria (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida species. The results showed that these compounds have structure-dependent antimicrobial activity. scielo.br Hydrazones containing heterocyclic substituents (compounds 14-16 in the study) were identified as having the most potent and broad-spectrum antimicrobial activity. scielo.br Their activity extended to methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 1 to 8 µg/mL, and vancomycin-resistant Enterococcus faecalis with MIC values of 0.5–2 µg/mL. scielo.br These derivatives also showed activity against Gram-negative pathogens and drug-resistant Candida species, including Candida auris, with MIC values ranging from 0.5 to 64 µg/mL. scielo.br

The following table summarizes the in vitro antimicrobial activity of selected 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.

Compound TypePathogenMIC Range (µg/mL)
Hydrazones with heterocyclic substituentsMethicillin-resistant Staphylococcus aureus (MRSA)1 - 8
Vancomycin-resistant Enterococcus faecalis0.5 - 2
Gram-negative pathogens8 - 64
Drug-resistant Candida species (including C. auris)0.5 - 64

Antimalarial Investigations

The investigation of this compound and its derivatives for antimalarial activity is a field with potential, largely due to the recognized importance of fluorinated compounds in drug discovery. The introduction of fluorine into a molecule can significantly alter its physicochemical properties, such as lipophilicity and bioavailability, which can in turn enhance its therapeutic efficacy. nih.gov

Fluorinated molecules are considered a reliable strategy for the development of new antimalarial drugs. nih.gov The presence of fluorine or fluorinated groups has been identified as a promising feature in medicinal chemistry, with approximately 25% of approved drugs containing fluorine. nih.gov The incorporation of fluorine substituents, particularly trifluoromethyl groups, into organic molecules has been shown to lead to high potency against various diseases, including malaria. nih.gov

While specific studies on the antimalarial activity of this compound are not widely available, the general principles of medicinal chemistry suggest that this compound could serve as a scaffold for the design of new antimalarial agents. Research on other amino acid and peptide derivatives has shown that they can possess antimalarial properties. nih.govnih.gov For example, certain cyclopeptides and linear peptides have demonstrated antiplasmodial activity. nih.gov Given these precedents, the synthesis and screening of derivatives of this compound could be a worthwhile endeavor in the search for new treatments for malaria.

Research into Metabolic Disorders (e.g., Hypolipidemic Activity)

Publicly available research specifically investigating the hypolipidemic activity of this compound is limited. However, studies on related propanoic acid derivatives provide insight into the potential of this chemical scaffold in managing metabolic disorders.

Research has been conducted on novel series of 2-(4-(2-substituted aminothiazole-4-yl) phenoxy)-2-methyl propanoic acid derivatives, which were evaluated for their hypolipidemic and hypoglycemic activities. nih.gov These compounds were tested in high-fat diet-induced hyperlipidemic and hyperglycemic rat models. nih.gov Similarly, other research efforts have focused on phenylpropanoic acid derivatives as potent G protein-coupled receptor 40 (GPR40) agonists for the potential treatment of type 2 diabetes. This line of inquiry led to the discovery of derivatives that exhibited a robust plasma glucose-lowering effect and insulinotropic action in rats during an oral glucose tolerance test. These studies, while not directly examining this compound, highlight the therapeutic potential of the broader propanoic acid class of molecules in addressing metabolic conditions.

Neurodegenerative Disease Research

Direct research into the effects of this compound on neurodegenerative diseases has not been extensively detailed in available literature. However, the broader family of propanoic acid derivatives has been a subject of neurological research. Elevated levels of propionate, a metabolite of propanoic acid, are associated with neurological dysfunction in the rare metabolic disorder propionic acidemia, indicating the compound's relevance in neurological processes. google.com

Furthermore, research into structurally similar compounds offers potential avenues for investigation. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their antioxidant and anticancer properties. researchgate.net Given the role of oxidative stress in the pathogenesis of neurodegenerative disorders, compounds with potent antioxidant capabilities are of significant interest. researchgate.net In a separate line of research, a more complex derivative, 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid, was identified as a selective nonpeptide neurotensin (B549771) receptor type 2 (NTS2) compound. Compounds active at neurotensin receptors are known to exert analgesic effects, which can be relevant in managing symptoms associated with certain neurological conditions.

Investigations as a Component of Ergogenic Substances

Amino acids and their derivatives, including compounds structurally related to this compound, are recognized as beneficial ergogenic dietary substances. These compounds are commercially used as supplements intended to enhance physical performance, stamina, and recovery. The proposed mechanisms for these effects are multifaceted and involve influencing several physiological pathways.

The ergogenic effects attributed to this class of compounds are summarized below:

Purported Ergogenic Effect Description References
Hormonal Influence Influence the secretion of anabolic hormones, which can play a role in muscle growth and repair.
Energy Supply Act as a supply of fuel during exercise, potentially sparing other energy stores.
Cognitive Support May improve mental performance during tasks associated with stress.
Muscle Protection Can help prevent exercise-induced muscle damage, aiding in recovery.

Mechanisms of Chiral Recognition in Biological Systems

The compound this compound is chiral, meaning it exists as two non-superimposable mirror images, or enantiomers. The specific three-dimensional arrangement of atoms, known as stereochemistry, is critical for interactions with biological targets like enzymes and receptors, which are themselves chiral. The (S)-configuration at the chiral center of the molecule is crucial for its enantiomeric purity and dictates how it fits into the binding sites of biological molecules.

The fluorine atom on the phenyl ring plays a significant role in the molecule's interaction with biological systems. Its high electronegativity creates electron-withdrawing effects that polarize the phenyl ring. This, combined with the short and strong C-F bond, enhances the structural rigidity of the molecule. This rigidity can help stabilize the compound's interaction within hydrophobic pockets of enzymes or receptors.

The differentiation between enantiomers is fundamental in pharmacology, and chromatographic techniques are often employed to separate them. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for resolving racemic mixtures. For example, studies on the related compound 2-(4-chloro-2-methylphenoxy)propanoic acid demonstrated successful enantiomeric resolution using an Enantiopac (α1-acid glycoprotein) column.

Data from patent literature on the separation of similar fluorinated phenyl propionic acid derivatives illustrates the principles of chiral recognition. The following table shows the chromatographic resolution for derivatives of 3-amino-3-(4-fluorophenyl)propionic acid, a structural isomer of the title compound, highlighting the differential interaction of enantiomers with a chiral selector.

Compound Mobile Phase *k' 1 k' 2 α (Selectivity) Rs (Resolution)
3-tert-Butyloxycarbonylamino-3-(4-fluorophenyl)propionic acidA2.262.511.111.21
3-Benzyloxycarbonylamino-3-(4-fluorophenyl)propionic acidB1.611.761.111.68
3-Acetylamino-3-(4-fluorophenyl)propionic acidC2.022.221.101.24
Data derived from patent EP2252393B1, which details chiral selectors for separating enantiomers.
Mobile Phase A: isohexane/2-propanol/trifluoroacetic acid (900+100+1, v/v/v)
Mobile Phase B: acetonitrile/water/acetic acid (700+300+1, v/v/v)
Mobile Phase C: isohexane/ethanol/trifluoroacetic acid (750+250+1, v/v/v)

This data demonstrates that even with subtle differences in the protecting group, the chiral stationary phase can distinguish between the two enantiomers, resulting in different retention times (k' 1 and k' 2) and achieving separation (Rs). This principle of differential interaction is the basis for the stereospecific activity observed in biological systems.

Advanced Spectroscopic and Structural Characterization in Research of 2 4 Fluorophenyl Amino Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-((4-Fluorophenyl)amino)propanoic acid in solution. It provides detailed information about the chemical environment of each atom, enabling the confirmation of the compound's constitution and the study of its three-dimensional structure and intermolecular interactions.

Proton (¹H) and Carbon-¹³ (¹³C) NMR: One-dimensional ¹H and ¹³C NMR spectra are used to verify the primary structure. The ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons on the fluorophenyl ring, the methine proton at the chiral center (α-carbon), the methyl protons, and the exchangeable protons of the amino and carboxylic acid groups. The integration of these signals confirms the ratio of protons in different environments. mdpi.com Similarly, the ¹³C NMR spectrum would show distinct resonances for each carbon atom, with the chemical shifts indicating their electronic environment. docbrown.info For instance, the carbonyl carbon of the carboxylic acid would appear significantly downfield.

Fluorine-¹⁹ (¹⁹F) NMR: The presence of a fluorine atom allows for ¹⁹F NMR studies, which is a highly sensitive technique. A single resonance would confirm the presence of the fluorine on the phenyl ring, and its chemical shift would be indicative of the electronic environment of the aromatic system.

2D NMR for Conformation and Interactions: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, confirming the structural assignment. Of particular importance for conformational analysis is the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. NOESY detects through-space interactions between protons that are close to each other (typically <5 Å), providing crucial data to determine the preferred conformation of the molecule in solution. researchgate.net For example, NOE correlations between the α-proton and specific protons on the phenyl ring can define the orientation of the aromatic group relative to the propanoic acid backbone.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds. Actual shifts can vary depending on solvent and experimental conditions.

Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Expected Multiplicity
Carboxyl (-COOH) 10.0 - 12.0 170 - 180 Broad Singlet
Amino (-NH-) 5.0 - 7.0 - Broad Singlet
Aromatic C-H (ortho to F) 6.9 - 7.2 115 - 117 (d, JC-F ≈ 22 Hz) Doublet of Doublets
Aromatic C-H (meta to F) 6.6 - 6.8 114 - 116 (d, JC-F ≈ 7 Hz) Doublet of Doublets
Methine (α-CH) 4.0 - 4.5 50 - 60 Quartet

Mass Spectrometry for Metabolite Identification and Proteomic Studies

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to confirm the elemental composition.

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce a characteristic pattern. This fragmentation pattern serves as a fingerprint for the molecule. Based on the analysis of its structural isomer, 3-amino-3-(4-fluorophenyl)propanoic acid, key fragmentation pathways for this compound would likely involve the neutral loss of the carboxyl group (loss of 45 Da) and cleavage of the C-N bond. nih.gov The resulting fragment ions help to confirm the connectivity of the molecule.

Metabolite Identification: When studying the metabolism of this compound in biological systems, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. thermofisher.com Samples from in vitro or in vivo studies are analyzed to detect and identify metabolites. Metabolites are often formed through processes like hydroxylation of the aromatic ring or conjugation reactions. The high sensitivity and specificity of LC-MS/MS allow for the identification of these modified structures, even at very low concentrations, by tracking their specific mass shifts and fragmentation patterns.

Proteomic Studies: In the field of proteomics, this compound could be used as a chemical probe or fragment in drug discovery to study protein-ligand interactions. nih.gov Techniques like affinity purification-mass spectrometry (AP-MS) could identify proteins that bind to an immobilized version of the compound. Furthermore, quantitative proteomic approaches, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or iTRAQ (isobaric Tags for Relative and Absolute Quantitation), coupled with LC-MS/MS, can be used to investigate how treatment with the compound affects the expression levels of thousands of proteins in cells, providing insights into its mechanism of action. nih.govamp-pd.org

Table 2: Predicted Mass Spectrometry Fragments for this compound (Exact Mass: 199.0746)

m/z (mass-to-charge ratio) Proposed Ion Structure/Fragment Neutral Loss
200.0819 [M+H]⁺ (Protonated Molecular Ion) -
182.0713 [M-H₂O+H]⁺ (Loss of water) H₂O (18 Da)
154.0870 [M-COOH+H]⁺ (Loss of carboxyl group) COOH (45 Da)
110.0508 [C₆H₅FN]⁺ (Fluorophenylamino fragment) C₃H₅O₂ (73 Da)

X-ray Crystallography for Ligand-Target Complex Analysis

X-ray crystallography provides the most definitive, high-resolution structural information by determining the precise arrangement of atoms in a crystalline solid. For a compound like this compound, this technique is invaluable for analyzing its binding mode when complexed with a biological target, such as a receptor or enzyme.

Research on phenylpropanoic acid derivatives has demonstrated their ability to bind to targets like the peroxisome proliferator-activated receptor δ (PPARδ), a nuclear receptor involved in metabolism. nih.gov In such studies, crystals of the target protein are grown in the presence of the ligand (co-crystallization). X-ray diffraction data is then collected from these crystals.

The resulting electron density map allows for the construction of a detailed 3D model of the protein-ligand complex. This model reveals:

Binding Pose: The exact orientation and conformation of the ligand within the protein's binding pocket.

Key Interactions: Specific hydrogen bonds, ionic interactions, and hydrophobic contacts between the ligand and amino acid residues of the protein. For example, the carboxylic acid group of the ligand might form a salt bridge with a basic residue like arginine or lysine, while the fluorophenyl ring could engage in hydrophobic or π-stacking interactions. nih.gov

Structural Changes: Any conformational changes in the protein that occur upon ligand binding.

This information is critical for structure-based drug design, enabling medicinal chemists to rationally design new derivatives with improved potency and selectivity. nih.gov

Circular Dichroism for Chiral Purity and Conformational Analysis

This compound contains a chiral center at the α-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-((4-Fluorophenyl)amino)propanoic acid and (S)-2-((4-Fluorophenyl)amino)propanoic acid. Circular Dichroism (CD) spectroscopy is a powerful technique for studying these chiral molecules.

Chiral Purity: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Since enantiomers interact differently with polarized light, they produce equal and opposite (mirror-image) CD spectra. researchgate.net A pure sample of the (R)-enantiomer will give a specific CD spectrum, while a pure sample of the (S)-enantiomer will produce its exact mirror image. A racemic mixture (50:50 of R and S) will be CD-silent as the signals cancel each other out. Therefore, CD can be used to determine the enantiomeric excess (a measure of chiral purity) of a sample by comparing its spectrum to that of a pure enantiomer standard. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Fingerprinting and Interactions

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting FTIR spectrum is a unique molecular "fingerprint" that can be used for structural identification and to study intermolecular interactions. docbrown.info

Structural Fingerprinting: The spectrum of this compound would display a series of characteristic absorption bands corresponding to its functional groups. These bands confirm the presence of the key structural components. While FTIR cannot distinguish between enantiomers directly, it can differentiate between a pure enantiomer and a racemic mixture in the solid state, as differences in crystal lattice packing and hydrogen bonding networks can lead to distinct spectral features. thermofisher.com

Studying Interactions: The positions and shapes of FTIR bands are sensitive to the molecular environment. For example, the O-H stretching vibration of the carboxylic acid group is typically very broad (around 2500-3300 cm⁻¹) due to strong hydrogen bonding between molecules. docbrown.info Similarly, the N-H stretch and the C=O (carbonyl) stretch are sensitive to hydrogen bonding. By observing shifts in these bands, FTIR can be used to study how the compound interacts with itself or with other molecules, such as solvent or a biological target.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
O-H Stretch (Carboxylic Acid) 2500 - 3300 Very broad, indicates hydrogen bonding
N-H Stretch (Secondary Amine) 3300 - 3500 Medium, sharp
C-H Stretch (Aromatic) 3000 - 3100 Sharp
C-H Stretch (Aliphatic) 2850 - 3000 Medium
C=O Stretch (Carbonyl) 1700 - 1725 Strong, sharp
C=C Stretch (Aromatic Ring) 1500 - 1600 Multiple bands
C-N Stretch 1250 - 1350 Medium

Table of Compounds

Compound Name
This compound
(R)-2-((4-Fluorophenyl)amino)propanoic acid
(S)-2-((4-Fluorophenyl)amino)propanoic acid
Arginine
Lysine

Computational Chemistry and in Silico Modeling of 2 4 Fluorophenyl Amino Propanoic Acid

Molecular Docking and Scoring for Target Binding Prediction

No specific molecular docking studies detailing the binding of 2-((4-Fluorophenyl)amino)propanoic acid to protein targets were identified in the available literature.

In a typical molecular docking study, the compound would be docked into the active site of a relevant biological target. The process involves predicting the preferred orientation of the molecule to form a stable complex. Scoring functions are then used to estimate the binding affinity, with lower binding energy scores generally indicating a more stable interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues in the binding pocket, would be analyzed to understand the basis of molecular recognition. For example, studies on structurally similar compounds, such as 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, have utilized molecular docking to investigate binding with targets like tryptophan 2,3-dioxygenase. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

No dedicated QSAR studies featuring this compound as part of a training or test set were found.

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sci-hub.se To perform a QSAR analysis on a series of analogs of this compound, researchers would first synthesize and test the compounds for a specific biological activity. Then, various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each molecule. Statistical methods, such as multiple linear regression, would be employed to build a model that correlates these descriptors with the observed activity. A predictive QSAR model could then be used to estimate the activity of new, unsynthesized compounds and guide the design of more potent molecules.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Specific molecular dynamics (MD) simulation studies for this compound are not available in the reviewed literature.

MD simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov If a docking study were to suggest a potential protein target, an MD simulation could be performed on the ligand-protein complex. This would provide insights into the stability of the binding pose, the flexibility of the ligand within the active site, and the dynamic nature of the ligand-protein interactions. researchgate.net The simulation would track the atomic trajectories, allowing for the analysis of conformational changes in both the ligand and the protein, and the calculation of binding free energies to further validate the docking results.

Quantum Chemical Calculations for Electronic Structure and Reactivity

While comprehensive quantum chemical calculations for this compound were not found, a study on the closely related compound, 2-(4-fluorobenzylideneamino) propanoic acid (an imine analog), employed Density Functional Theory (DFT) for analysis. nih.gov

Quantum chemical calculations are used to investigate the electronic properties of a molecule. For this compound, methods like DFT with a basis set such as B3LYP/6-31G* could be used to optimize the molecule's ground-state geometry. nih.gov Such calculations can determine various electronic properties, including:

HOMO-LUMO Energies: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the gap of which indicates the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution and helps predict sites for electrophilic and nucleophilic attack.

Vibrational Frequencies: Calculated vibrational spectra can be compared with experimental data (FTIR, Raman) to confirm the molecular structure. researchgate.netnih.gov

A summary of typical parameters derived from quantum chemical calculations is presented below.

Table 1: Representative Data from Quantum Chemical Calculations

Parameter Description Typical Application
Optimized Geometry The lowest energy 3D arrangement of atoms. Provides bond lengths, bond angles, and dihedral angles.
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the ability to donate an electron.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept an electron.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. Indicates chemical stability and reactivity.
Mulliken Charges Distribution of electron charge among the atoms. Helps identify charged regions and potential reactive sites.

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Aids in the interpretation of experimental IR and Raman spectra. nih.gov |

In Silico Predictions of Bioavailability, Distribution, Metabolism, and Excretion (ADME)

Specific in silico ADME predictions for this compound have not been published.

ADME properties are crucial for determining a compound's potential as a drug candidate. Various computational models and software are used to predict these properties from a molecule's structure. nih.govidrblab.org These predictions often rely on physicochemical properties like molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. Many predictive models are based on established guidelines like Lipinski's Rule of Five. mdpi.com

A hypothetical ADME profile for the compound would assess parameters such as:

Absorption: Prediction of oral bioavailability, human intestinal absorption, and Caco-2 cell permeability. frontiersin.org

Distribution: Estimation of blood-brain barrier penetration and plasma protein binding.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are key for drug metabolism. mdpi.com

Excretion: Estimation of total clearance. frontiersin.org

Table 2: Common In Silico ADME and Physicochemical Predictions

Property Description Importance
Molecular Weight (MW) The mass of one mole of the substance. Influences absorption and distribution; typically <500 Da for oral drugs.
LogP The logarithm of the partition coefficient between octanol (B41247) and water. A measure of lipophilicity, affecting absorption and permeability.
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms. Predicts drug transport properties, including intestinal absorption.
Hydrogen Bond Donors Number of O-H and N-H bonds. Influences solubility and binding to targets.
Hydrogen Bond Acceptors Number of N and O atoms. Influences solubility and binding to targets.
Caco-2 Permeability Prediction of permeability across the intestinal cell barrier. Indicator of oral absorption.

| CYP Inhibition | Prediction of whether the compound inhibits key metabolic enzymes. | Important for assessing potential drug-drug interactions. |

Applications of 2 4 Fluorophenyl Amino Propanoic Acid in Advanced Research Methodologies

Utilization in Genetic Code Expansion Technologies

The expansion of the genetic code to include non-canonical amino acids (ncAAs) is a powerful tool in synthetic biology and chemical biology, enabling the site-specific incorporation of novel functionalities into proteins. While direct studies on the incorporation of 2-((4-Fluorophenyl)amino)propanoic acid are not extensively documented, the principles and methodologies have been well-established using structurally similar fluorinated amino acids, such as p-fluoro-phenylalanine (p-F-Phe). These studies provide a strong foundation for the potential utilization of this compound in this technology.

The core of genetic code expansion lies in the engineering of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. This pair functions independently of the host cell's endogenous translational machinery, recognizing a unique codon (often a stop codon like amber TAG) and charging the tRNA with the desired ncAA. This ncAA is then incorporated into the growing polypeptide chain at the position specified by the engineered codon.

Key Methodological Steps for Incorporation:

Engineering an Orthogonal Aminoacyl-tRNA Synthetase: A synthetase, often from a different organism to ensure orthogonality, is mutated to specifically recognize and activate this compound. This is a critical step that ensures the fidelity of ncAA incorporation.

Expression of a Suppressor tRNA: A tRNA that recognizes a stop codon (e.g., an amber suppressor tRNA) is co-expressed with the engineered synthetase. This tRNA is specifically aminoacylated by the engineered synthetase with the fluorinated amino acid.

Site-Directed Mutagenesis: The gene encoding the protein of interest is mutated to introduce the unique codon at the desired site of ncAA incorporation.

Cellular Expression: The engineered cell line, containing the orthogonal pair and the mutated gene, is cultured in the presence of this compound, leading to the expression of the protein containing the ncAA at the specified position.

The successful incorporation of p-F-Phe in Escherichia coli has demonstrated high specificity and efficiency, with incorporation rates of 64-75% at the target codon. mdpi.comd-nb.info This high level of incorporation is sufficient for producing fluorinated proteins for various downstream applications, including ¹⁹F-NMR spectroscopy. mdpi.comd-nb.info The use of a "21st" tRNA/synthetase pair opens the door for the incorporation of a wide array of amino acid analogs once the synthetase specificity is appropriately modified. d-nb.info

Table 1: Comparison of Natural and Fluorinated Phenylalanine Analogs

FeaturePhenylalaninep-Fluoro-phenylalanineThis compound
Structure Contains a phenyl groupPhenyl group with a fluorine at the para positionPhenyl group with a fluorine at the para position and an amino group at the alpha carbon of the propanoic acid side chain
Incorporation Method Standard genetic codeGenetic code expansionGenetic code expansion (potential)
Key Property HydrophobicMinimal steric perturbation, ¹⁹F NMR activeMinimal steric perturbation, ¹⁹F NMR active, potential for altered electronic properties

Development as Chemical Probes for Biological Systems

The fluorine atom in this compound makes it an attractive candidate for the development of chemical probes for studying biological systems. Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and the fact that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a large gyromagnetic ratio, make it an excellent label for various imaging and spectroscopic techniques.

Applications in Imaging and Spectroscopy:

¹⁹F Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS): The absence of a natural fluorine background in biological tissues makes ¹⁹F MRI a highly sensitive and specific imaging modality. nih.gov Proteins labeled with fluorinated amino acids, such as derivatives of this compound, could serve as novel contrast agents for in vivo imaging. nih.gov These probes can provide information on protein localization, concentration, and changes in the local chemical environment. Highly fluorinated peptide probes have shown enhanced in vivo stability, making them promising candidates for ¹⁹F-MRI applications. d-nb.info

Positron Emission Tomography (PET): The radioisotope ¹⁸F is a widely used positron emitter in PET imaging. Fluorinated amino acids labeled with ¹⁸F have been extensively studied as tracers for tumor imaging. nih.gov These tracers can measure amino acid transport rates and, in some cases, protein synthesis rates, providing valuable diagnostic and prognostic information in oncology. nih.gov The longer half-life of ¹⁸F is advantageous for tracking the slower process of protein synthesis and allows for off-site production and distribution of the radiolabeled tracers. nih.gov

Fluorescent Probes: While not intrinsically fluorescent, the amino group of this compound provides a reactive handle for conjugation with fluorescent dyes. mdpi.com This allows for the synthesis of fluorescently labeled amino acids that can be used to visualize amino acid uptake and transport in living cells and organisms in real-time. mdpi.com Solid-phase synthesis methods can be employed to rapidly generate libraries of such fluorescent probes with varying properties. nih.gov

Table 2: Properties of Fluorine for Biological Probes

PropertyImplication for Biological Probing
High Electronegativity Can alter the electronic properties of the molecule, potentially influencing protein structure and function.
Small van der Waals Radius Allows for minimal steric perturbation when replacing hydrogen, often preserving biological activity.
¹⁹F NMR Active Nucleus Enables highly sensitive and specific detection by ¹⁹F NMR and MRI due to the lack of endogenous fluorine.
Amenable to ¹⁸F Labeling Allows for the development of PET tracers for in vivo imaging of metabolic processes.

Integration into Synthetic Biology Constructs

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. The integration of unnatural amino acids like this compound into synthetic biology constructs opens up possibilities for creating novel biomaterials and engineering metabolic pathways.

The biosynthetic incorporation of fluorinated amino acids into nonribosomal peptides has been explored, demonstrating the potential to create novel bioactive compounds with enhanced properties. rsc.org While challenges exist, such as the substrate specificity of the enzymes involved, protein engineering can be used to overcome these limitations. rsc.org

Metabolic Pathway Engineering:

Synthetic biology tools can be used to engineer metabolic pathways in microorganisms to produce valuable chemicals, including unnatural amino acids. nih.govmdpi.com By introducing and optimizing heterologous genes, it is possible to create microbial cell factories for the production of this compound or its precursors. This approach can provide a sustainable and cost-effective source of this compound for various research and biotechnological applications.

The engineering of pathways, such as the phenylpropanoid pathway in yeast, has successfully led to the production of complex natural products. nih.govmdpi.com Similar strategies could be adapted for the synthesis of fluorinated amino acids by introducing enzymes capable of fluorination or by feeding fluorinated precursors to the engineered host.

Table 3: Potential Synthetic Biology Applications

ApplicationDescription
Novel Biomaterials Incorporation of this compound into proteins could lead to materials with altered stability, folding properties, and enzymatic activity. mdpi.com
Engineered Biosynthesis Microbial production of this compound through engineered metabolic pathways. nih.gov
Enhanced Drug Discovery Creation of novel peptides and proteins with fluorinated amino acids to improve their pharmacological properties. rsc.org

Chromatographic Applications in Biochemical Research

Chromatography is an essential technique in biochemical research for the separation, identification, and purification of biomolecules. The chiral nature of this compound necessitates the use of chiral chromatography for the separation of its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC):

The enantiomeric separation of propanoic acid derivatives is commonly achieved using chiral stationary phases (CSPs) in HPLC. nih.gov Polysaccharide-based CSPs are widely used for the resolution of a broad range of chiral compounds, including amino acid derivatives. The choice of the mobile phase, including the type and concentration of the organic modifier and any additives, is crucial for achieving optimal separation.

The development of a robust and reliable chiral HPLC method is critical for:

Quality control: Ensuring the enantiomeric purity of synthesized this compound.

Pharmacological studies: Investigating the biological activity of individual enantiomers, as they often exhibit different pharmacological profiles.

Metabolic studies: Tracking the fate of each enantiomer in biological systems.

The direct enantiomeric resolution of similar compounds, such as 2-(4-chloro-2-methylphenoxy)propanoic acid, has been successfully demonstrated using protein-based chiral HPLC columns. nih.gov

Table 4: Chromatographic Parameters for Chiral Separation

ParameterInfluence on Separation
Chiral Stationary Phase (CSP) The primary determinant of enantioselectivity.
Mobile Phase Composition Affects retention times and resolution.
Column Temperature Can influence the efficiency and selectivity of the separation.
Flow Rate Impacts analysis time and resolution.
Detector UV-Vis is commonly used for detection of aromatic compounds.

Future Directions and Emerging Research Avenues for 2 4 Fluorophenyl Amino Propanoic Acid

Development of Novel Analogues with Enhanced Specificity and Efficacy

The development of novel analogues of 2-((4-Fluorophenyl)amino)propanoic acid is a key area for future research, with the goal of enhancing both the specificity and efficacy of its biological activities. The core structure of this compound, a propanoic acid backbone with a 4-fluoroaniline (B128567) group at the α-carbon, offers numerous sites for chemical modification. For instance, the stereochemistry at the chiral center is critical for biological interactions, and thus, the synthesis of enantiomerically pure analogues will be a continued focus.

Future synthetic strategies are likely to build upon established methods such as palladium-catalyzed cross-coupling reactions to introduce a variety of substituents on the phenyl ring. These modifications could modulate the electronic properties and steric bulk of the molecule, potentially leading to improved binding affinity and selectivity for specific biological targets. The introduction of different functional groups could also alter the pharmacokinetic properties of the analogues, such as their absorption, distribution, metabolism, and excretion (ADME) profiles.

Research into related compounds has demonstrated the potential of such modifications. For example, studies on other propanoic acid derivatives have shown that the introduction of different substituents can significantly impact their biological activity, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai By applying these principles to this compound, it may be possible to develop a new generation of compounds with tailored therapeutic properties.

A systematic approach to the synthesis and screening of a library of analogues will be crucial in identifying structure-activity relationships (SAR). This will not only aid in the optimization of the lead compound but also provide valuable insights into the molecular mechanisms of its biological action.

Integration into Multi-Target Therapeutic Strategies

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to a growing interest in multi-target therapeutic strategies, which aim to simultaneously modulate several targets to achieve a synergistic therapeutic effect and overcome drug resistance. The structural scaffold of this compound presents an opportunity for its integration into such strategies.

Derivatives of this compound could be designed to interact with multiple biological targets. For example, research on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has shown that these compounds can be developed as dual-targeting inhibitors, for instance, against SIRT2 and EGFR in cancer therapy. mdpi.com This suggests that the propanoic acid scaffold can be a versatile platform for the development of multi-target agents.

Future research could focus on conjugating this compound with other pharmacophores known to have complementary biological activities. This could lead to the creation of hybrid molecules with a broader spectrum of action. For instance, combining the anti-inflammatory properties of a propanoic acid derivative with the cytotoxic effects of an anticancer agent could result in a more effective cancer therapy.

The development of such multi-target drugs will require a deep understanding of the pathophysiology of the target disease and the identification of key molecular targets. In silico modeling and computational chemistry will play a crucial role in the design and optimization of these multi-target ligands.

Exploration of Polymeric and Nanomaterial Applications

The field of drug delivery has been revolutionized by the use of polymeric and nanomaterial-based systems. These technologies offer the potential to improve the therapeutic index of drugs by enhancing their solubility, stability, and bioavailability, as well as enabling targeted delivery to specific tissues or cells. The incorporation of this compound into such systems is a promising area for future research.

Biodegradable nanoparticles made from amino-acid-based ester polymers have been explored for drug delivery applications. mdpi.com Given that this compound is an amino acid derivative, it could potentially be incorporated into such polymer backbones to create novel biomaterials with inherent therapeutic activity. These materials could be used to fabricate nanoparticles for the controlled release of the compound or other therapeutic agents.

Peptide nanoparticles are another area of interest for the transdermal delivery of biologically active agents. google.com It is conceivable that this compound could be incorporated into such peptide-based nanoparticles to enhance its delivery across the skin for the treatment of localized conditions.

Furthermore, the compound could be conjugated to the surface of nanoparticles to act as a targeting ligand, directing the nanoparticles to specific cells or tissues that overexpress a particular receptor. This approach could be particularly useful in cancer therapy, where targeted drug delivery can help to minimize off-target toxicity.

Future research in this area will involve the synthesis and characterization of these novel drug delivery systems, as well as in vitro and in vivo studies to evaluate their efficacy and safety.

High-Throughput Screening Approaches for Novel Biological Activities

High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid screening of large libraries of compounds to identify those with a desired biological activity. nuvisan.comnuvisan.com While some biological activities of this compound and its derivatives have been identified, HTS offers the potential to uncover novel therapeutic applications for this class of compounds.

Large and diverse compound libraries can be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify new "hit" compounds. nuvisan.com The structural information from these hits can then be used to guide the design of more potent and selective analogues of this compound.

Phenotypic screening, a type of HTS that measures the effect of compounds on cell morphology or function, is another valuable approach. nih.govdovepress.com This method does not require prior knowledge of a specific molecular target and can therefore be used to identify compounds that act through novel mechanisms of action. A library of this compound derivatives could be screened in various cell-based assays to identify compounds with interesting phenotypic effects, which could then be further investigated to elucidate their mechanism of action.

The development of novel HTS assays will also be important for advancing research in this area. For example, the development of specific assays for targets that are relevant to diseases with high unmet medical need could accelerate the discovery of new therapeutic applications for this compound and its analogues.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((4-Fluorophenyl)amino)propanoic acid, and what reaction conditions are critical for optimizing yield?

  • Answer : The synthesis typically involves coupling 4-fluorophenylamine with a protected propanoic acid derivative. For example, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid is synthesized via hydrolysis using LiOH in a THF/water mixture, followed by acidification (pH ~6) and extraction with ethyl acetate . Key considerations include:

  • Catalyst Selection : Use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts alkylation in related compounds .
  • Protection/Deprotection : tert-Butoxycarbonyl (Boc) groups are commonly used to protect amino groups during synthesis .
  • Purification : Preparative HPLC is critical for isolating high-purity products .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Answer : A combination of spectroscopic and chromatographic methods is recommended:

  • NMR Spectroscopy : For verifying the fluorophenyl moiety (¹⁹F NMR) and amino/acidic protons (¹H NMR) .
  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS for protonated ions) .
  • HPLC : Reverse-phase chromatography with UV detection ensures purity (>95%) and identifies impurities .

Q. What are the known biochemical or pharmacological applications of 4-fluorophenyl derivatives in research?

  • Answer : Fluorinated aromatic compounds are studied for:

  • Enzyme Inhibition : 4-Fluorophenyl groups enhance binding affinity in enzyme-substrate interactions due to fluorine’s electronegativity .
  • Anti-inflammatory Activity : Derivatives like flurbiprofen (2-fluoro-α-methyl-[1,1'-biphenyl]-4-acetic acid) target cyclooxygenase (COX) pathways .
  • Blood-Brain Barrier Penetration : Fluorine’s lipophilicity aids CNS-targeted drug design .

Advanced Research Questions

Q. What challenges arise in analyzing impurities or degradation products of this compound, and how can they be addressed?

  • Answer : Common impurities include:

  • Byproducts from Incomplete Deprotection : Residual Boc-protected intermediates, detected via LC-MS .
  • Oxidative Degradation : Fluorophenyl rings may form hydroxylated derivatives under acidic conditions, monitored using stability-indicating HPLC .
  • Methodology : Use impurity reference standards (e.g., EP-grade impurities) for calibration .

Q. How do reaction mechanisms differ when synthesizing enantiomerically pure vs. racemic forms of this compound?

  • Answer : Enantioselective synthesis requires:

  • Chiral Catalysts : Asymmetric hydrogenation or enzymatic resolution to achieve (S)- or (R)-configurations .
  • Kinetic Control : Reaction temperature and solvent polarity influence enantiomeric excess (e.g., THF/water mixtures favor stereochemical retention) .
  • Analytical Validation : Chiral HPLC or circular dichroism (CD) confirms enantiopurity .

Q. What computational models are suitable for predicting the physicochemical properties (e.g., logP, pKa) of this compound?

  • Answer :

  • DFT Calculations : For optimizing molecular geometry and electrostatic potential maps .
  • QSAR Models : Correlate substituent effects (e.g., fluorine’s Hammett σ-value) with solubility and bioavailability .
  • Software Tools : Gaussian (thermochemistry), ACD/Labs (pKa prediction), and Molinspiration (logP) .

Q. How can in vivo pharmacokinetic studies of this compound be designed to assess metabolic stability and tissue distribution?

  • Answer :

  • Radiolabeling : Use ¹⁸F or ¹⁴C isotopes to track absorption and excretion .
  • Metabolite Profiling : LC-MS/MS identifies phase I/II metabolites (e.g., glucuronidated or sulfated derivatives) .
  • Animal Models : Rodent studies with dose-ranging (1–50 mg/kg) and timed plasma sampling .

Methodological Considerations Table

Aspect Recommendations References
Synthesis Use Boc-protection, LiOH hydrolysis, and AlCl₃ catalysis for alkylation.
Purification Preparative HPLC with C18 columns; gradient elution (acetonitrile/water + 0.1% TFA).
Characterization ¹H/¹⁹F NMR, ESI-MS, and chiral HPLC.
Stability Store at -20°C under nitrogen; avoid prolonged exposure to light or acidic pH.

Contradictions and Resolutions

  • Synthetic Yield Variability : suggests Friedel-Crafts alkylation for arylpropanoic acids, while uses hydrolysis. These are complementary steps; yield depends on intermediate stability.
  • Fluorine’s Role : While fluorine enhances lipophilicity (aiding BBB penetration ), it may also increase metabolic resistance in some cases . Context-dependent validation is critical.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-((4-Fluorophenyl)amino)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.